Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane
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Overview
Description
Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane is a chemical compound known for its unique structure and properties It is composed of a stannane core bonded to a triphenyl group and a 2,4,5-trifluoro-3-methoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane typically involves the reaction of triphenyltin hydroxide with 2,4,5-trifluoro-3-methoxybenzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in an inert atmosphere to avoid oxidation. The reaction can be represented as follows:
Ph3SnOH+C8H4ClF3O2→Ph3SnOCOC8H4F3OCH3+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate safety and purity measures.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The stannane moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the tin center.
Hydrolysis: In the presence of water, the ester linkage can be hydrolyzed to yield triphenyltin hydroxide and 2,4,5-trifluoro-3-methoxybenzoic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Such as triphenyltin oxide.
Reduction Products: Such as triphenyltin hydride.
Hydrolysis Products: Triphenyltin hydroxide and 2,4,5-trifluoro-3-methoxybenzoic acid.
Scientific Research Applications
Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane involves its interaction with molecular targets through its stannane and benzoyl moieties. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The trifluoromethoxy group enhances the compound’s lipophilicity, potentially affecting its biological activity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Triphenyltin Hydroxide: A precursor in the synthesis of Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane.
Triphenyltin Chloride: Another organotin compound with similar reactivity.
2,4,5-Trifluoro-3-methoxybenzoic Acid: A related compound with similar functional groups.
Uniqueness
This compound is unique due to the combination of its stannane core and the trifluoromethoxybenzoyl group
Properties
CAS No. |
919299-22-2 |
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Molecular Formula |
C26H19F3O3Sn |
Molecular Weight |
555.1 g/mol |
IUPAC Name |
triphenylstannyl 2,4,5-trifluoro-3-methoxybenzoate |
InChI |
InChI=1S/C8H5F3O3.3C6H5.Sn/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11;3*1-2-4-6-5-3-1;/h2H,1H3,(H,12,13);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
ZTBWEOHSJJRBSC-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F |
Origin of Product |
United States |
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